molecular formula C16H34O B146857 Dioctyl ether CAS No. 629-82-3

Dioctyl ether

Cat. No. B146857
Key on ui cas rn: 629-82-3
M. Wt: 242.44 g/mol
InChI Key: NKJOXAZJBOMXID-UHFFFAOYSA-N
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Patent
US04061682

Procedure details

The use of quaternary salt catalysts in the production of symmetrical ethers is also known. A. W. Herriott and D. Picker (Tet. Lett. 44, p. 4,521 (1972)) teach that the reaction of 1-bromooctane with 2N sodium hydroxide in the presence of a quaternary ammonium salt catalyst produces di-n-octyl ether in 75% yield. R. D. Gordon (U.S. Pat. No. 3,824,295) also teaches that the reaction of an alkyl halide, sulfate or sulfonate with aqueous caustic in the presence of a quaternary salt catalyst produces a symmetrical ether.
[Compound]
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
quaternary ammonium salt
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[OH-:10].[Na+]>>[CH2:2]([O:10][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:1.2|

Inputs

Step One
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
quaternary ammonium salt
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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